CyclohexylRamiprilHydrochloride

Description

CyclohexylRamiprilHydrochloride (systematic name: 1-Cyclohexyl-2-propanamine hydrochloride) is a cyclohexyl-substituted amine hydrochloride compound. Key characteristics include:

- Molecular Formula: C₉H₁₉N·HCl

- Molecular Weight: 177.71 g/mol

- Synonyms: 1-Cyclohexylpropan-2-amine hydrochloride, norpropylhexedrine hydrochloride .

- Structural Features: A cyclohexane ring attached to a propan-2-amine backbone, with a hydrochloride salt formation at the amine group.

Properties

Molecular Formula |

C23H39ClN2O5 |

|---|---|

Molecular Weight |

459.0 g/mol |

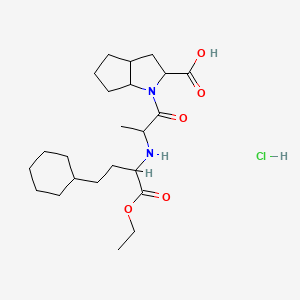

IUPAC Name |

1-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H |

InChI Key |

KYSZJGRJQYQTJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CyclohexylRamiprilHydrochloride typically involves the reaction of Ramipril with cyclohexylamine under controlled conditions. The process may include steps such as esterification, amidation, and hydrochloride salt formation. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of CyclohexylRamiprilHydrochloride often employs large-scale chemical reactors and advanced purification techniques like High-Performance Liquid Chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: CyclohexylRamiprilHydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, varying pH and temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl derivatives, while reduction may produce cyclohexylamines .

Scientific Research Applications

CyclohexylRamiprilHydrochloride has diverse applications in scientific research, including:

Mechanism of Action

CyclohexylRamiprilHydrochloride exerts its effects by interacting with the angiotensin-converting enzyme (ACE), similar to Ramipril. It inhibits the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and exerting antihypertensive effects . The compound’s molecular targets include ACE and related pathways involved in the renin-angiotensin-aldosterone system (RAAS) .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences among CyclohexylRamiprilHydrochloride and related compounds:

Analytical and Purity Standards

- Cyclobenzaprine HCl :

- 1-Cyclohexyl-2-propanamine HCl: Limited analytical data in the evidence, but nomenclature and registry numbers (CAS 5471-54-5, MDL MFCD01734732) suggest standardized synthesis protocols .

Functional Group and Pharmacological Implications

- Cyclobenzaprine HCl: The dibenzocycloheptene ring system is critical for its muscle relaxant activity, likely via central nervous system modulation (e.g., serotonin/norepinephrine reuptake inhibition) .

- 1-Cyclohexyl-2-propanamine HCl : The simpler cyclohexyl-amine structure may limit CNS activity but could serve as a precursor for bioactive molecules.

- Cyclohexylamine HCl : As a primary amine, it is more reactive and commonly used in chemical synthesis rather than direct therapeutic applications .

Research Findings and Limitations

- Cyclobenzaprine HCl : Extensive quality control protocols are documented, including impurity profiling and stability testing under USP guidelines .

Q & A

Q. What approaches are used to investigate the stereochemical impact of CyclohexylRamiprilHydrochloride’s enantiomers on pharmacological activity?

- Answer: Enantiomeric separation via chiral chromatography (e.g., Chiralpak AD-H column) followed by in vitro assays (e.g., ACE inhibition) for each isomer. Molecular dynamics simulations can predict binding mode differences. In vivo pharmacokinetic studies in animal models assess stereoselective metabolism and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.